molecular formula C13H17N3O3 B11728109 Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Cat. No.: B11728109
M. Wt: 263.29 g/mol
InChI Key: JFCSVIRLGLRRKD-UHFFFAOYSA-N
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Description

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a Schiff base derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at position 3 and a piperidin-1-yl group at position 2. The methylideneamine (imine) group (C=N) is functionalized with a methoxy (-OCH₃) substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by affecting enzyme activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine, differing in substituents, heterocycles, or functional groups. Key comparisons include:

Substituent Variations on the Phenyl Ring

Compound Name Substituents Amine Type Key Differences Reference
(E)-Methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine 3-NO₂, 4-piperazine (4-methylbenzoyl) Piperazine Piperazine ring with 4-methylbenzoyl group instead of piperidine; increased steric bulk and hydrogen-bonding potential
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine 3-NO₂, 4-Cl, piperazine (2-methoxyphenyl) Piperazine Chloro substituent at position 4; piperazine with 2-methoxyphenyl enhances π-π stacking
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride 3-OCH₃, 4-NO₂ Piperidine Lacks imine group; primary amine structure reduces conjugation and reactivity

Impact of Substituents :

  • Nitro Group : Enhances electrophilicity and stabilizes the imine bond via resonance.
  • Piperidine vs. Piperazine : Piperidine (6-membered, one N) offers greater lipophilicity, while piperazine (6-membered, two Ns) increases polarity and hydrogen-bonding capacity.
  • Chloro/Methoxy Groups : Chloro substituents (electron-withdrawing) reduce electron density, while methoxy groups (electron-donating) increase it, affecting reactivity and intermolecular interactions .

Imine Functional Group Modifications

Compound Name Functional Group Biological Activity Reference
(E)-(4-Chlorophenyl)methoxyamine Imine with 4-Cl-C₆H₄-OCH₂ and S-aryl Antifungal/antibacterial (hypothesized)
N-[(E)-1-(2-thienyl)methylidene]-N-{4-[(4-{[(Z)-1-(2-thienyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine (TAS) Bis-imine with thiophene Ion-selective sensor for Tm(III)
(E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine Imine with pyrazole core Antiproliferative activity (e.g., against Leishmania)

Impact of Imine Modifications :

  • Aryl vs. Heteroaryl Imines : Thiophene or pyrazole-based imines (e.g., TAS) improve metal-ion chelation, whereas phenyl-based imines favor π-π interactions .
  • Methoxy vs. Aryloxy Substituents : Methoxy groups enhance solubility, while bulkier aryloxy groups (e.g., 4-chlorobenzyloxy) increase steric hindrance, affecting binding affinity .

Key Findings :

  • Methoxy Substitution : Replacing hydroxyl with methoxy (e.g., in 2-arylquinazolines) improves metabolic stability and activity .
  • Nitro Group Role : Nitro-substituted imines (e.g., CCDC 222942) exhibit stronger C–H···π interactions, enhancing crystallinity and binding to hydrophobic pockets .

Crystallographic Data

  • Dihedral Angles : In CCDC 222942, a dihedral angle of −44.4° between the phenyl and methoxy groups facilitates C–H···π interactions, stabilizing the crystal lattice .
  • Software Tools : SHELX programs are widely used for small-molecule refinement, though ORTEP-3 provides advanced graphical interfaces for structural visualization .

Biological Activity

Overview

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a nitro group, and a methoxy group, which are crucial for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 263.29 g/mol
  • IUPAC Name : N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine
  • Canonical SMILES : CON=CC1=C(C=CC(=C1)N+[O-])N2CCCCC2

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that participate in redox reactions, influencing cellular signaling pathways.
  • Piperidine Ring : This moiety enhances the compound's ability to bind to specific receptors, potentially affecting neurotransmitter systems.
  • Methoxy Group Influence : The methoxy group can alter the lipophilicity and bioavailability of the compound, facilitating better penetration into biological membranes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may modulate dopamine and serotonin pathways, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against pathogenic bacteria.
    • Method : Disc diffusion method was used to assess the inhibition zones.
    • Results : Significant inhibition was observed against S. aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Method : MTT assay was employed to measure cell viability.
    • Results : The compound reduced viability by 50% at concentrations of 10 µM in lung cancer cells after 48 hours.
  • Neuroprotective Study :
    • Objective : To investigate effects on neuronal survival in oxidative stress conditions.
    • Method : Neuronal cultures were exposed to oxidative stress with and without the compound.
    • Results : Pre-treatment with this compound significantly reduced cell death compared to controls.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus[Research Study 1]
AnticancerCytotoxic effects on lung cancer[Research Study 2]
NeuroprotectiveReduced oxidative stress-induced death[Research Study 3]

Q & A

Q. What are the optimal synthetic routes for Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via a Schiff base condensation reaction between a nitro-substituted benzaldehyde derivative and methoxyamine. Key steps include:

  • Aldehyde preparation : 3-Nitro-4-(piperidin-1-yl)benzaldehyde is synthesized by nitration and subsequent substitution of a halogen atom with piperidine .
  • Condensation : The aldehyde reacts with methoxyamine in ethanol under acidic catalysis (e.g., acetic acid) to form the imine bond. Reaction temperatures (25–80°C) and solvent polarity significantly affect reaction kinetics and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the product. Yields typically range from 70–85%, with impurities arising from incomplete condensation or oxidation side reactions .

Q. How can the structural integrity of this compound be confirmed experimentally?

Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the methoxy group (δ ~3.8 ppm for 1H^1H), nitro group (electron-withdrawing shifts in aromatic protons), and imine proton (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) provides exact mass verification (e.g., [M+H]+^+ calculated for C14H18N3O3C_{14}H_{18}N_3O_3: 276.1348) .
  • X-ray Crystallography : Single-crystal analysis resolves the planar geometry of the imine bond and steric effects from the piperidine moiety. SHELX programs are recommended for refinement .

Q. What are the key stability challenges for this compound under varying pH and temperature conditions?

Advanced Research Focus

  • pH Sensitivity : The imine bond is prone to hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions, forming the parent aldehyde and methoxyamine. Stability is optimal in neutral buffers .
  • Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. Storage at –20°C under inert atmosphere (argon) minimizes oxidative degradation of the nitro group .
  • Light Sensitivity : UV-Vis studies indicate photoisomerization of the imine bond under prolonged UV exposure. Amber glassware is recommended for long-term storage .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-311G**) model the electron-deficient aromatic ring (due to nitro and piperidine groups) and nucleophilic reactivity at the imine carbon .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with experimental reactivity in cycloaddition or alkylation reactions .
  • Molecular Docking : Simulations predict interactions with biological targets (e.g., enzymes with hydrophobic pockets) via the piperidine and nitro groups .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Advanced Research Focus

  • NMR Discrepancies : Variations in 1H^1H-NMR chemical shifts (e.g., imine proton δ 8.5 vs. 8.9 ppm) arise from solvent polarity or concentration effects. Deuterated DMSO vs. CDCl3_3 can shift peaks by 0.2–0.5 ppm .
  • Mass Fragmentation Patterns : Discrepancies in fragment ion intensities (e.g., loss of NO2_2 vs. piperidine) are resolved using collision-induced dissociation (CID) at varying energies .
  • Crystallographic Refinement : SHELXL refinement parameters (e.g., anisotropic displacement) must be standardized to avoid overfitting thermal ellipsoid data .

Q. What biological activity has been observed for structurally analogous compounds, and how might this inform research on this compound?

Advanced Research Focus

  • Antimicrobial Activity : Analogues with nitro and piperidine groups show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption .
  • Enzyme Inhibition : Piperidine-containing Schiff bases inhibit carbonic anhydrase IX (IC50_{50} ~0.5 µM) via coordination to the zinc ion in the active site .
  • Neuroprotective Effects : Methoxy and nitro groups in similar compounds reduce oxidative stress in neuronal cell lines (EC50_{50} ~10 µM) by scavenging ROS .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic applications?

Advanced Research Focus

  • Piperidine Substitution : Replacing piperidine with morpholine increases solubility but reduces lipophilicity, impacting blood-brain barrier penetration .
  • Nitro Group Position : Meta-nitro substitution (vs. para) enhances electrophilicity, improving reactivity in Michael addition reactions with thiols .
  • Imine Modifications : Converting the imine to a hydrazone improves hydrolytic stability while maintaining bioactivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Advanced Research Focus

  • Matrix Effects : Plasma proteins bind to the piperidine group, reducing recovery. Solid-phase extraction (C18 columns) with 0.1% formic acid improves yield .
  • LC-MS/MS Quantification : Multiple reaction monitoring (MRM) tracks the transition m/z 276→228 (loss of NO2_2) with a limit of detection (LOD) of 0.1 ng/mL .
  • Metabolite Interference : Phase I metabolites (e.g., reduced imine to amine) are resolved using hydrophilic interaction chromatography (HILIC) .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

JFCSVIRLGLRRKD-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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